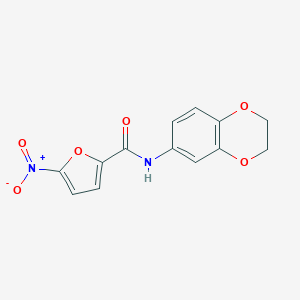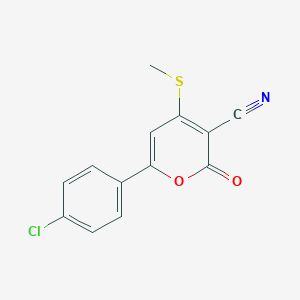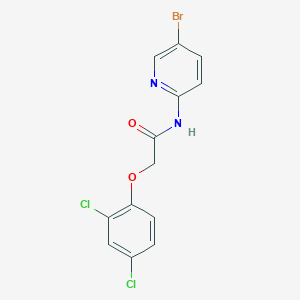![molecular formula C13H19BrN2O2S B246178 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine, also known as BSI-201, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzyme. This compound has gained significant attention in the field of cancer research due to its potential use as a therapeutic agent for cancer treatment.
作用機序
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine is a potent inhibitor of PARP enzyme activity. PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can lead to the activation of cell death pathways. 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting PARP enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine are primarily related to its inhibition of PARP enzyme activity. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can lead to the activation of cell death pathways. 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, leading to enhanced cancer cell death.
実験室実験の利点と制限
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments. It is a potent inhibitor of PARP enzyme activity, and its effects on cancer cell death can be easily measured in vitro and in vivo. However, 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has some limitations for lab experiments. It is a small molecule inhibitor, and its effects on PARP enzyme activity may not be specific to cancer cells. Additionally, the optimal dosage and treatment duration for 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine may vary depending on the type of cancer being treated.
将来の方向性
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has several potential future directions for research. One area of research is the development of combination therapies that include 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine and other DNA-damaging agents, such as chemotherapy and radiation therapy. Another area of research is the development of more specific PARP inhibitors that may have fewer off-target effects. Additionally, further research is needed to determine the optimal dosage and treatment duration for 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine in different types of cancer.
合成法
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine can be synthesized using a multi-step process. The first step involves the reaction of 4-bromo-2,5-dimethylphenylamine with 4-methylpiperazine in the presence of a base to form 1-(4-bromo-2,5-dimethylphenyl)piperazine. The second step involves the reaction of 1-(4-bromo-2,5-dimethylphenyl)piperazine with methanesulfonyl chloride in the presence of a base to form 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine.
科学的研究の応用
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been extensively studied for its potential use as a therapeutic agent for cancer treatment. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage and eventual cell death. 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, leading to enhanced cancer cell death. 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and prostate cancers.
特性
分子式 |
C13H19BrN2O2S |
|---|---|
分子量 |
347.27 g/mol |
IUPAC名 |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O2S/c1-10-9-13(11(2)8-12(10)14)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3 |
InChIキー |
XVJHBXBDQTWYPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C |
正規SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)



![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)

